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Compound of Interest

Compound Name: 6-(Methylamino)nicotinic acid

Cat. No.: B1602985 Get Quote

Introduction: The Strategic Value of a Substituted
Pyridine
In the landscape of modern organic synthesis, particularly within medicinal chemistry and

materials science, the pyridine scaffold remains a cornerstone. Its unique electronic properties

and biological relevance make it a privileged structure. Among the vast array of substituted

pyridines, 6-(Methylamino)nicotinic acid emerges as a particularly valuable and versatile

synthetic intermediate. This bifunctional molecule, featuring an electron-donating methylamino

group and an electron-withdrawing carboxylic acid on the same pyridine ring, offers a rich and

tunable reactivity profile. This guide provides an in-depth exploration of its properties, core

reactivity, and detailed protocols for its application in key synthetic transformations, designed

for researchers and professionals in drug development and chemical synthesis. The strategic

placement of its functional groups allows for selective manipulation, making it an ideal starting

point for the synthesis of complex molecules, including novel anti-inflammatory agents and

other biologically active compounds.[1][2]

Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its successful application.

The table below summarizes the key physicochemical data for 6-(Methylamino)nicotinic acid.
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Property Value

Molecular Formula C₇H₈N₂O₂

Molecular Weight 152.15 g/mol

CAS Number 41355-33-5

Appearance Off-white to pale yellow solid

Melting Point >200 °C (decomposes)

Solubility
Sparingly soluble in water and common organic

solvents; soluble in aqueous base.

Handling & Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing

agents. Keep the container tightly sealed. For long-term storage, refrigeration is recommended.

Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn

during handling.

Core Reactivity and Mechanistic Considerations
The synthetic utility of 6-(Methylamino)nicotinic acid stems from the interplay between its two

functional groups and the pyridine core.

The Carboxylic Acid (C3 Position): This group is a classic handle for a variety of

transformations. It can be readily converted into esters, amides, acid chlorides, or reduced to

an alcohol. Its electron-withdrawing nature deactivates the pyridine ring towards electrophilic

substitution, particularly at the C2 and C4 positions.

The Methylamino Group (C6 Position): As a strong electron-donating group, the secondary

amine activates the pyridine ring, particularly at the C3 and C5 positions, for electrophilic

aromatic substitution. It also serves as a nucleophile for reactions like acylation, alkylation,

and arylation.

The Pyridine Nitrogen: The lone pair on the pyridine nitrogen provides a site for alkylation or

protonation, which can be used to modulate the ring's overall reactivity.
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This dual electronic nature allows for highly selective and directed chemical modifications, a

critical feature for building molecular complexity efficiently.[1]

Caption: Electronic influences and key reactive sites on the 6-(Methylamino)nicotinic acid
scaffold.

Key Synthetic Transformations & Protocols
The true power of 6-(Methylamino)nicotinic acid is demonstrated through its application in

diverse chemical reactions. Below are detailed protocols for common and high-value

transformations.

Amide Bond Formation: Coupling to Amines
Amide coupling is one of the most fundamental reactions in drug discovery. The carboxylic acid

moiety of 6-(Methylamino)nicotinic acid serves as an excellent anchor point for introducing

diversity by coupling with various amines.

Protocol: Synthesis of N-benzyl-6-(methylamino)nicotinamide

This protocol details a standard peptide coupling reaction using HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate),

a highly efficient coupling reagent.

Materials:

6-(Methylamino)nicotinic acid (1.0 eq, 152 mg, 1.0 mmol)

Benzylamine (1.05 eq, 112 mg, 1.05 mmol)

HATU (1.1 eq, 418 mg, 1.1 mmol)

N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 388 mg, 3.0 mmol)

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
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Step-by-Step Methodology:

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-
(Methylamino)nicotinic acid (152 mg, 1.0 mmol) and dissolve it in anhydrous DMF (5

mL).

Add HATU (418 mg, 1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution. Stir the

mixture at room temperature for 15 minutes. This pre-activation step is crucial for forming

the active O-acylisourea intermediate.

Add benzylamine (0.11 mL, 1.05 mmol) dropwise to the activated mixture.

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexanes).

Work-up and Purification:

Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl

acetate (50 mL) and water (50 mL).

Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃

solution (2 x 25 mL), and brine (1 x 25 mL). The acid wash removes excess DIPEA and

any unreacted amine, while the base wash removes unreacted starting acid.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Self-Validation/Characterization:

The crude product should be purified by flash column chromatography on silica gel

(eluting with a gradient of 20-60% ethyl acetate in hexanes) to yield the pure N-benzyl-

6-(methylamino)nicotinamide as a white or off-white solid.

Expected Yield: 80-90%.

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expect to see characteristic peaks for the benzyl group, the pyridine ring protons, and
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the methylamino singlet.

Esterification: Protection or Modulation of Properties
Esterification of the carboxylic acid is a common strategy for protecting the acid group,

improving solubility in organic solvents, or for use in subsequent reactions like Claisen

condensations.[3]

Protocol: Synthesis of Methyl 6-(methylamino)nicotinate

This protocol uses a classic Fischer esterification method, which is cost-effective and

straightforward for this substrate.

Materials:

6-(Methylamino)nicotinic acid (1.0 eq, 1.52 g, 10.0 mmol)

Methanol (50 mL)

Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.2 mL)

Saturated NaHCO₃ solution, ethyl acetate, brine

Step-by-Step Methodology:

Suspend 6-(Methylamino)nicotinic acid (1.52 g, 10.0 mmol) in methanol (50 mL) in a

round-bottom flask equipped with a reflux condenser.

Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the suspension. The acid

catalyzes the reaction and helps dissolve the starting material.

Heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. Monitor by TLC

until the starting material is consumed.

Work-up and Purification:

Cool the reaction mixture to room temperature and remove the methanol under reduced

pressure.
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Carefully neutralize the residue by slowly adding saturated NaHCO₃ solution until

effervescence ceases (pH ~8).

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous

magnesium sulfate, filter, and concentrate in vacuo.

Self-Validation/Characterization:

The resulting crude product is typically of high purity but can be further purified by

recrystallization from an ethyl acetate/hexanes mixture if necessary.

Expected Yield: >90%.

Characterization: The formation of the ester is confirmed by ¹H NMR (appearance of a

methyl singlet around 3.9 ppm) and the disappearance of the broad carboxylic acid

proton peak. IR spectroscopy will show a characteristic C=O ester stretch around 1720-

1740 cm⁻¹.

Application Highlight: Multi-step Synthesis of a
Bioactive Scaffold
The true utility of an intermediate is showcased in its ability to serve as a cornerstone in a multi-

step synthesis. The methyl ester, prepared as described above, is a key precursor in the

synthesis of various complex heterocyclic systems, including analogs of naturally occurring

compounds like 6-methylnicotine.[3] The following workflow outlines a pathway toward a

substituted pyrrolidine ring system, a common motif in pharmacologically active molecules.
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Caption: Workflow for synthesizing a complex heterocyclic scaffold from 6-
(Methylamino)nicotinic acid.

This synthetic pathway demonstrates how both functional handles of the starting intermediate

are strategically employed. The carboxylic acid is first converted to an ester to enable the
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Claisen condensation, while the methylamino group can be involved in a later-stage cyclization

step, showcasing the molecule's designed versatility.

Troubleshooting and Safety
Low Yields in Amide Coupling: Ensure all reagents and solvents are anhydrous. The HATU

reagent can degrade with moisture. Pre-activation time is also critical; ensure the acid is fully

activated before adding the amine.

Incomplete Esterification: If the reaction stalls, a small amount of additional sulfuric acid can

be added. Ensure the reflux is vigorous enough and the reaction time is sufficient. For base-

sensitive substrates, alternative methods like using TMS-diazomethane or Mitsunobu

conditions could be explored.

Safety: Concentrated acids and strong bases (like NaH used in condensations) are highly

corrosive and reactive. Handle them with extreme care in a chemical fume hood. Reactions

involving NaH can generate hydrogen gas and should be performed under an inert

atmosphere.

Conclusion
6-(Methylamino)nicotinic acid is more than just a simple building block; it is a strategic

intermediate designed for synthetic efficiency. The orthogonal reactivity of its carboxylic acid

and methylamino groups provides chemists with a reliable and versatile platform for

constructing diverse and complex molecular architectures. The protocols and insights provided

herein serve as a practical guide for researchers to unlock the full potential of this valuable

compound in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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